![molecular formula C22H17FN6O5S B2481323 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 847190-38-9](/img/no-structure.png)
2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide
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Description
2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H17FN6O5S and its molecular weight is 496.47. The purity is usually 95%.
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Scientific Research Applications
Metal Complexes and Coordination Chemistry
- The ligand 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile (which contains a similar core structure) has been used to form metal (II) complexes. These complexes, such as Ni(II) , Co(II) , and Cd(II) , exhibit intriguing coordination chemistry. The metal centers interact with the ligand, leading to unique properties and potential applications in catalysis, sensing, and materials science .
Biologically Active Derivatives
- Researchers have explored derivatives of similar compounds for their biological activity. For instance, 2-Amino-7,7-dimethyl-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran derivatives have been synthesized and investigated for their potential pharmacological effects. While not directly related to our compound, this highlights the broader field of bioactive molecules derived from similar scaffolds .
Chemical Databases and Synthesis References
- The compound’s synthesis and properties are documented in freely accessible chemical databases. These databases contain information on over 40,000 compounds and more than 45,000 synthesis references. Researchers can explore its physical properties, synthetic routes, and related literature .
properties
CAS RN |
847190-38-9 |
---|---|
Product Name |
2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide |
Molecular Formula |
C22H17FN6O5S |
Molecular Weight |
496.47 |
IUPAC Name |
2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H17FN6O5S/c1-27-19-17(21(31)28(2)22(27)32)20(35-11-16(30)24-14-7-5-13(23)6-8-14)26-18(25-19)12-3-9-15(10-4-12)29(33)34/h3-10H,11H2,1-2H3,(H,24,30) |
InChI Key |
ATTVRAWNHHMINU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC=C(C=C4)F)C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
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